molecular formula C16H14ClN3O2S B11184351 1-(4-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

1-(4-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

Cat. No.: B11184351
M. Wt: 347.8 g/mol
InChI Key: VOSUGXHKJXEDGL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and an ethoxy-benzothiazolyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 4-chloroaniline with 6-ethoxy-1,3-benzothiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidized derivatives
  • Reduced derivatives
  • Substituted derivatives

Scientific Research Applications

1-(4-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(1,3-benzothiazol-2-yl)urea: Lacks the ethoxy group, which may affect its chemical properties and biological activities.

    1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea: Contains a methoxy group instead of an ethoxy group, which may influence its reactivity and interactions.

    1-(4-Chlorophenyl)-3-(6-ethoxy-1,3-benzoxazol-2-yl)urea: Contains a benzoxazole ring instead of a benzothiazole ring, which may alter its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(6-ethoxy-1,3-benzothiazol-2-yl)urea

InChI

InChI=1S/C16H14ClN3O2S/c1-2-22-12-7-8-13-14(9-12)23-16(19-13)20-15(21)18-11-5-3-10(17)4-6-11/h3-9H,2H2,1H3,(H2,18,19,20,21)

InChI Key

VOSUGXHKJXEDGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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